PAF C-18:1

Übersicht

Beschreibung

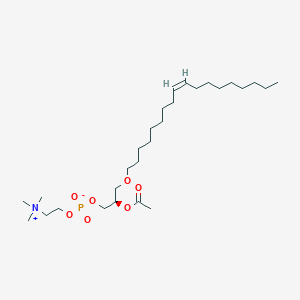

Platelet-aktivierender Faktor C-18:1, auch bekannt als 1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholin, ist ein natürlich vorkommendes Phospholipid, das von Zellen nach Stimulation produziert wird. Es spielt eine entscheidende Rolle bei der Etablierung und Aufrechterhaltung der Entzündungsreaktion. Diese Verbindung ist weniger potent als Platelet-aktivierender Faktor C-16 und Platelet-aktivierender Faktor C-18 bei der Induktion der Neutrophilen-Chemotaxis, aber äquipotent in der Förderung der Eosinophilenmigration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Platelet-aktivierender Faktor C-18:1 kann durch die Acetylierung von 1-Oleoyl-sn-glycero-3-phosphorylcholin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter milden Bedingungen durchgeführt, um den Abbau des Produkts zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Platelet-aktivierenden Faktor C-18:1 beinhaltet die Extraktion und Reinigung aus biologischen Quellen. Die Verbindung wird aus Zellmembranen isoliert, wo sie natürlich produziert wird. Der Extraktionsprozess beinhaltet die Verwendung von organischen Lösungsmitteln, gefolgt von einer chromatographischen Reinigung, um die reine Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Platelet-aktivierender Faktor C-18:1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Platelet-aktivierenden Faktor C-18:1 sowie substituierte Analoga mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Platelet-aktivierender Faktor C-18:1 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Phospholipiden in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Spielt eine Rolle bei der Untersuchung der Zellsignalgebung und entzündungshemmenden Reaktionen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen und der Modulation der Immunantwort untersucht.

Wirkmechanismus

Platelet-aktivierender Faktor C-18:1 entfaltet seine Wirkung durch Aktivierung des Platelet-aktivierenden Faktorrezeptors. Diese Aktivierung löst eine Kaskade von intrazellulären Signalwegen aus, einschließlich der Aktivierung der Phospholipase C und der anschließenden Produktion von Inositoltrisphosphat und Diacylglycerol. Diese Signalmoleküle führen zu verschiedenen zellulären Reaktionen, einschließlich der Freisetzung von Kalziumionen und der Aktivierung der Proteinkinase C .

Analyse Chemischer Reaktionen

Oxidation

PAF C-18:1 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

-

Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

The oxidation of lipids, including this compound, mainly occurs in polyunsaturated fatty acids with multiple double bonds .

Reduction

Reduction reactions can convert this compound into its reduced forms.

-

Reducing agents such as sodium borohydride and lithium aluminum hydride are used in these reactions.

Substitution

The acetyl group in this compound can be substituted with other functional groups under appropriate conditions.

-

These substitution reactions often involve nucleophiles such as amines or thiols.

Hydrolysis

Enzymatic hydrolysis of oxidized cardiolipins by phospholipases can occur, reducing the diversification of oxidized products .

Role of LPCAT1

Lysophosphatidylcholine acyltransferase 1 (LPCAT1) is an enzyme involved in the synthesis of inflammatory lipids .

-

LPCAT1 catalyzes the acylation of lysophosphatidylcholine (LPC) to phosphatidylcholine (PC), a key step in PC remodeling .

-

It also possesses lyso-PAF-AT activity, suggesting its involvement in the synthesis of the inflammatory lipid PAF .

-

LPCAT1 can catalyze the acylation of lyso-PAF to alkyl-PC, which is involved in PAF inactivation and may have a regulatory role in anti-inflammatory responses .

Wissenschaftliche Forschungsanwendungen

Immunology and Inflammation

Research has demonstrated that PAF C-18:1 plays a critical role in modulating immune responses. For instance, studies have shown that PAF can enhance the chemotaxis and aggregation of neutrophils, leading to increased inflammation in models of psoriasis-like skin disease. In transgenic mice with inflammatory skin disorders, administration of PAF resulted in accelerated disease progression, while PAF receptor antagonists reduced inflammatory markers and improved skin conditions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown efficacy against various pathogens, including mycobacteria and protozoans. For example, exogenous application of PAF C-16 (a structural analog) inhibited the growth of Mycobacterium smegmatis within phagocytic cells by inducing nitric oxide production and activating downstream signaling pathways . This suggests potential applications for this compound in treating infections caused by intracellular pathogens.

Cardiovascular Research

In cardiovascular studies, this compound has been implicated in platelet activation and aggregation processes. Its role in promoting thrombus formation makes it a target for research into cardiovascular diseases where platelet activation is a key factor . Understanding the mechanisms through which PAF influences these processes could lead to novel therapeutic strategies for managing thromboembolic disorders.

Therapeutic Potential

The therapeutic applications of this compound are being explored across various fields:

Anti-inflammatory Therapies

Given its potent pro-inflammatory effects, targeting PAF signaling pathways holds promise for developing anti-inflammatory therapies. Inhibitors of PAF receptors are being studied as potential treatments for conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .

Cancer Research

Research indicates that PAF may influence tumor progression through its effects on immune cell behavior within the tumor microenvironment. By modulating immune responses, this compound could be leveraged to enhance anti-tumor immunity or mitigate tumor-promoting inflammation .

Case Studies and Data Tables

Wirkmechanismus

Platelet-activating Factor C-18:1 exerts its effects by activating the Platelet-activating Factor receptor. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These signaling molecules lead to various cellular responses, including the release of calcium ions and the activation of protein kinase C .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Platelet-aktivierender Faktor C-16: Potenter bei der Induktion der Neutrophilen-Chemotaxis.

Platelet-aktivierender Faktor C-18: Ähnliche Potenz in der Förderung der Eosinophilenmigration.

Prostaglandine: Lipid-abgeleitete Autacoide mit Rollen bei der Entzündung.

Leukotriene: Sind an Entzündungsreaktionen beteiligt.

Einzigartigkeit

Platelet-aktivierender Faktor C-18:1 ist einzigartig in seiner spezifischen Aktivierung des Platelet-aktivierenden Faktorrezeptors und seiner Rolle bei der Förderung der Eosinophilenmigration. Seine unterschiedliche Struktur, mit einer Oleoylgruppe an der sn-1-Position und einer Acetylgruppe an der sn-2-Position, unterscheidet ihn von anderen Platelet-aktivierenden Faktoren und verwandten Verbindungen .

Biologische Aktivität

Platelet-activating factor (PAF) is a potent phospholipid mediator with diverse biological activities, including roles in inflammation, thrombosis, and immune responses. Among its various forms, PAF C-18:1 has garnered significant attention due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for health and disease.

Overview of this compound

This compound is characterized by an ether-linked fatty acid chain with 18 carbon atoms and a double bond at the first position. This structural configuration influences its interaction with specific receptors and its subsequent biological effects. PAF acts primarily through the platelet-activating factor receptor (PAF-R), which mediates a variety of intracellular signaling pathways.

The biological activity of this compound is primarily mediated through its binding to PAF-R, a G-protein coupled receptor. This interaction initiates several intracellular signaling cascades:

- Calcium Mobilization : Activation of PAF-R leads to increased intracellular calcium levels, a crucial second messenger in various cellular responses.

- Activation of Kinases : this compound stimulates protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival.

- Gene Expression Modulation : PAF signaling can influence the transcription of genes associated with inflammation and immune responses, including nuclear factor kappa B (NF-kB) activation.

1. Inflammatory Response

This compound plays a significant role in mediating inflammatory responses. It is known to induce the production of pro-inflammatory cytokines and chemokines from various immune cells, including macrophages and neutrophils. This activity contributes to both acute and chronic inflammatory conditions.

2. Platelet Aggregation

As indicated by its name, PAF is a potent aggregator of platelets. This compound enhances platelet activation through its receptor, leading to shape change and granule release. This function is critical in hemostasis but can also contribute to pathological thrombus formation in cardiovascular diseases.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. It has been shown to inhibit the growth of certain bacteria, particularly Gram-positive strains. The mechanism appears to involve disruption of bacterial cell membranes, similar to the effects observed with other phospholipid mediators .

Case Study 1: Antimicrobial Effects

A study examining the effects of this compound on Mycobacterium bovis BCG demonstrated that it inhibited bacterial growth in a dose-dependent manner. The research indicated that the compound's structural features were critical for its antimicrobial activity, particularly the ether-linked fatty acid chain .

Case Study 2: Inflammation Modulation

Research focusing on inflammatory diseases has shown that this compound can exacerbate conditions such as asthma and rheumatoid arthritis by promoting inflammatory cell recruitment and cytokine production. In animal models, blocking PAF-R has been associated with reduced inflammation and improved clinical outcomes .

Data Table: Biological Effects of this compound

Eigenschaften

IUPAC Name |

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105077 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)e/2:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85966-90-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.